molecular formula C24H21N3O5S B2712178 1-(3,4-dihydroxyphenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one CAS No. 688356-22-1

1-(3,4-dihydroxyphenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one

Cat. No.: B2712178
CAS No.: 688356-22-1
M. Wt: 463.51
InChI Key: OLLUUBHGYLRMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3,4-dihydroxyphenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one features a quinazoline core substituted with a 3,5-dimethoxyphenylamino group at the 4-position and a sulfanyl (-S-) linker connecting to a 3,4-dihydroxyphenyl ethanone moiety. This structure integrates key pharmacophoric elements:

  • Quinazoline scaffold: Known for its role in kinase inhibitors (e.g., EGFR inhibitors) due to its planar heterocyclic structure, which facilitates binding to ATP pockets .
  • 3,5-Dimethoxyphenylamino substituent: Introduces lipophilicity, which may improve membrane permeability.
  • Sulfanyl linker: Offers flexibility and moderate polarity compared to sulfonamide or ether linkages.

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-31-16-10-15(11-17(12-16)32-2)25-23-18-5-3-4-6-19(18)26-24(27-23)33-13-22(30)14-7-8-20(28)21(29)9-14/h3-12,28-29H,13H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLUUBHGYLRMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC(=C(C=C4)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroxyphenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dihydroxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dihydroxyphenyl group to the quinazoline core.

    Introduction of the Sulfanylethanone Moiety: This can be done through a nucleophilic substitution reaction where a thiol group is introduced, followed by oxidation to form the sulfanylethanone group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dihydroxyphenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazolines.

    Substitution: The sulfanylethanone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones derived from the dihydroxyphenyl group.

    Reduction: Dihydroquinazolines from the quinazoline core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-dihydroxyphenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Quinazoline-Based Analogs (SC-558 Derivatives)

describes SC-558 analogs (compounds 1a–f ) featuring a quinazoline core with substituents (X = H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) and a sulfonamide (-SO₂NH-) linker. Key comparisons:

Feature Target Compound SC-558 Analogs (1a–f)
Core Structure Quinazoline Quinazoline
Substituent (R) 3,5-Dimethoxyphenylamino Varied (H, CH₃, OCH₃, Br, Cl, etc.)
Linker Sulfanyl (-S-) Sulfonamide (-SO₂NH-)
Phenyl Group 3,4-Dihydroxyphenyl Unsubstituted or monosubstituted phenyl

Structural Implications :

  • The sulfonamide in SC-558 analogs may enhance solubility and hydrogen-bonding capacity compared to the sulfanyl linker in the target compound.
  • The 3,4-dihydroxyphenyl moiety in the target compound could confer antioxidant properties absent in SC-558 derivatives.

Triazole-Imidazole Hybrids (C1–C9)

details triazole-imidazole hybrids (C1–C9 ) synthesized via a one-pot method. These compounds lack a quinazoline core but feature rigid heterocyclic frameworks:

Feature Target Compound Triazole-Imidazole Hybrids (C1–C9)
Core Structure Quinazoline 1,2,4-Triazole + imidazole
Substituents 3,5-Dimethoxyphenylamino, dihydroxyphenyl 4',5'-Diphenyl groups
Linker Sulfanyl (-S-) Direct fusion of heterocycles

Functional Contrasts :

  • The triazole-imidazole system in C1–C9 introduces a highly planar, rigid structure, which may favor intercalation or stacking interactions (e.g., with DNA or enzymes).
  • The absence of a sulfanyl or sulfonamide linker in C1–C9 reduces conformational flexibility compared to the target compound.

Sulfanyl-Linked Triazole Derivative (790246-64-9)

lists 790246-64-9 (1-(2,4-dihydroxyphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone), which shares a sulfanyl linker and dihydroxyphenyl group with the target compound but differs in core structure:

Feature Target Compound 790246-64-9
Core Structure Quinazoline 1,2,4-Triazole
Substituents 3,5-Dimethoxyphenylamino 4-Methyl-5-(3-methylphenyl)
Linker Sulfanyl (-S-) Sulfanyl (-S-)

Key Differences :

  • 3-Methylphenyl substituents on the triazole may increase steric hindrance compared to the target’s dimethoxyphenylamino group.
  • Both compounds share dihydroxyphenyl groups, suggesting overlapping antioxidant or metal-chelating capabilities.

Research Implications

  • Quinazoline vs. Triazole Cores : The target compound’s quinazoline core may offer advantages in targeting kinases, whereas triazole-based analogs (e.g., 790246-64-9) could excel in antioxidant applications .
  • Linker Flexibility : Sulfanyl linkers balance flexibility and polarity, contrasting with sulfonamides (enhanced solubility) or rigid fused heterocycles (e.g., C1–C9 ) .
  • Substituent Effects : Methoxy and hydroxy groups modulate lipophilicity and hydrogen-bonding capacity, influencing bioavailability and target engagement.

This analysis underscores the importance of structural nuances in drug design, particularly for optimizing target selectivity and physicochemical properties. Further biological profiling is recommended to validate these hypotheses.

Biological Activity

The compound 1-(3,4-dihydroxyphenyl)-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one is a synthetic derivative that has attracted attention due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

  • A dihydroxyphenyl moiety which is known for its antioxidant properties.
  • A quinazoline structure that is often associated with anticancer activities.
  • A sulfanyl group which may enhance biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the phenolic structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of cell cycle progression.
  • Inhibition of Kinases : Similar compounds have shown to inhibit focal adhesion kinase (FAK), which is crucial for cancer cell migration and invasion. This inhibition can lead to reduced metastatic potential in cancer cells.

Biological Activity Data

A summary of biological activity data from recent studies is presented below:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Alam et al. A549 (Lung cancer)10.28FAK inhibition and apoptosis induction
Jakovljević et al. HL-60 (Leukemia)19.5Induction of subG1 phase and caspase activation
Hosseinzadeh et al. MCF7 (Breast cancer)4.27Cell cycle arrest and apoptosis

Case Studies

Several case studies have highlighted the efficacy of similar compounds derived from quinazoline and phenolic structures:

  • Cytotoxicity against Cancer Cells : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF7), lung (A549), and leukemia (HL-60). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to target proteins involved in cancer progression, suggesting a mechanism for its anticancer effects.
  • Synergistic Effects with Other Drugs : There are indications that this compound may enhance the efficacy of established chemotherapeutics when used in combination therapies, potentially reducing required dosages and side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.